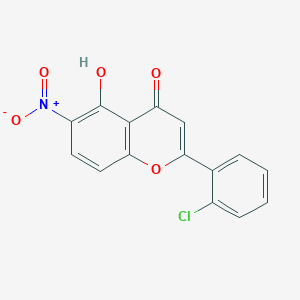
2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a nitro group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 4-hydroxy-6-nitro-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted chromen-4-one derivatives with different functional groups.
科学研究应用
Chemistry: This compound serves as a valuable intermediate in the synthesis of other biologically active molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as an enzyme inhibitor and its ability to modulate biological pathways.
Medicine: Research has shown that chromen-4-one derivatives possess anti-inflammatory, anticancer, and antimicrobial properties, making this compound a promising candidate for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating the activity of these enzymes and affecting various biological processes. The presence of the hydroxy, nitro, and chlorophenyl groups contributes to its binding affinity and specificity towards these targets.
相似化合物的比较
2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one can be compared with other similar compounds such as:
2-(2-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxy and nitro groups, which may result in different biological activities and properties.
5-Hydroxy-6-nitro-2H-chromen-2-one: Lacks the chlorophenyl group, which may affect its binding affinity and specificity towards certain targets.
2-(2-Chlorophenyl)-5-hydroxy-4H-chromen-4-one: Lacks the nitro group, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in the combination of these functional groups, which contribute to its distinct chemical and biological properties.
生物活性
2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one is a synthetic compound belonging to the class of chromenone derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Biological Activities
The compound exhibits a range of biological activities that are significant for therapeutic applications. Below is a summary of its key biological properties:
- Antioxidant Activity : Chromenone derivatives, including this compound, have demonstrated considerable antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which may contribute to its efficacy in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes that play a role in inflammation and oxidative stress. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Interaction with Cellular Pathways : Research indicates that this compound can modulate signaling pathways involved in cell survival and apoptosis. Its interaction with various receptors may also contribute to its therapeutic effects.
- Metal Complexation : Some studies suggest that metal complexes formed with this compound exhibit enhanced biological activity, particularly in antimicrobial assays.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition at various concentrations, suggesting potent antibacterial properties.
| Concentration (μM) | Zone of Inhibition (mm) |
|---|---|
| 50 | 20 |
| 100 | 35 |
- Antioxidant Activity Assessment : The DPPH assay was employed to assess the antioxidant capacity of the compound. Results showed that it effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.
属性
CAS 编号 |
920006-34-4 |
|---|---|
分子式 |
C15H8ClNO5 |
分子量 |
317.68 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-5-hydroxy-6-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO5/c16-9-4-2-1-3-8(9)13-7-11(18)14-12(22-13)6-5-10(15(14)19)17(20)21/h1-7,19H |
InChI 键 |
TXSIWBDMPGEZMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















